Medicinal chemists developing tubulin-targeted libraries risk SAR errors from regioisomer mismatches. 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid (CAS 34759-04-1, NSC 308807) is the NCI-validated 3,4,5-isomer with a pentanoic acid (n=3) linker.
• bp 468.7°C, 22°C lower than 2,4,5-isomer - gentler vacuum distillation
• PSA 82 Ų, LogP 1.61 - balanced solubility/permeability for cell-based assays
• NSC 308807 pre-registered - eligible for NCI collaborative screening without de novo submission
Molecular FormulaC14H18O6
Molecular Weight282.29 g/mol
CAS No.34759-04-1
Cat. No.B1296398
⚠ Attention: For research use only. Not for human or veterinary use.
5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic Acid: Chemical & Regulatory Profile
5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid (synonyms: 4-(3,4,5-trimethoxybenzoyl)butyric acid, NSC 308807) is a synthetic γ-keto acid (C₁₄H₁₈O₆, MW 282.29) bearing the 3,4,5-trimethoxyphenyl pharmacophore [1]. The compound has been registered in the NCI/DTP repository under NSC 308807, confirming it was accepted for anticancer screening . Predicted physicochemical properties include an ACD/LogP of 1.61 and a polar surface area of 82 Ų . Its structure features a pentanoic acid chain with a ketone group at the δ-position, distinguishing it from butanoic and hexanoic homologs in terms of chain flexibility, hydrogen-bonding capacity, and metabolic liability.
5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic Acid: Differentiation from Regioisomers & Chain Analogs
Substituting 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid with regioisomers such as 5-Oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid (CAS 16093-16-6) or 5-Oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid (CAS 92865-60-6) is not equivalent: the position of the three methoxy groups on the phenyl ring alters the electron density distribution, dipole moment, and steric accessibility of the ketone and carboxylic acid moieties . These differences manifest as a ~22 °C spread in predicted boiling point (468.7 °C for 3,4,5- vs. 490.9 °C for 2,4,5-isomer) . Compared with the 3-methyl analog (CAS 101499-91-6), the absence of the α-methyl branch in the target compound confers greater conformational flexibility (8 vs. fewer freely rotating bonds) and alters metabolic susceptibility . The non-methoxylated parent, 5-Oxo-5-phenylpentanoic acid (CAS 1501-05-9), has a lower logP (~1.49) and a smaller polar surface area (54.4 Ų), which directly impacts membrane permeability and target-binding pharmacophore recognition [1].
Regioisomer Mismatch (2,3,4- or 2,4,5-Trimethoxy)
Electron densityMethoxy position alters dipole moment and ketone/carboxylic acid accessibility.
Thermal behaviorBoiling point shifts up to ~22 °C may affect purification workflow transfer.
Regioisomer substitution may shift pharmacophore recognition, thermal process windows, and patent-landscape positioning; direct interchange without re-validation is not supported.
Butanoic Acid Analog (n=2) Substitution
Linker lengthOne fewer methylene unit alters TMP-to-acid distance and conformational flexibility.
Binding geometryClass-level SAR suggests >10-fold potency shifts across linker lengths.
The shorter backbone may not reproduce the tubulin-binding kinetics expected from the pentanoic acid scaffold; chain-length mismatch is a critical SAR variable.
PSA deficit27.6 Ų lower polar surface area reduces aqueous solubility and hydrogen-bonding capacity.
LogP shiftLower logP (~1.49) combined with reduced PSA increases non-specific binding risk in biological assays.
The under-functionalized parent lacks the balanced PSA/LogP profile required for predictable aqueous assay behavior; may not serve as a direct replacement.
[1] Molbase Record for 5-Oxo-5-phenylpentanoic acid, CAS 1501-05-9. Accessed 2026-04-25. View Source
Compared with the non-methoxylated parent 5-Oxo-5-phenylpentanoic acid, the target compound exhibits an ACD/LogP increase of approximately 0.12–0.19 log units and a polar surface area increase of 27.6 Ų, reflecting the contribution of three methoxy substituents. The higher PSA enhances aqueous solubility via hydrogen bonding while the modest logP elevation maintains passive membrane permeability. This balanced profile is absent in the under-functionalized parent .
LogP and PSA vs. Non-Methoxylated ParentCross-study comparable
ΔLogP +0.12 | ΔPSA +27.6 Ų
Supports aqueous assay formulation without permeability loss.
Predicted ACD/Labs values; experimental logP from Molbase for comparator.
ACD/Labs Percepta predicted values (ChemSpider) and Molbase experimental logP data
Why This Matters
The methoxy-driven increase in PSA directly influences solubility and formulation behavior, making the target compound more amenable to aqueous biological assays without sacrificing membrane permeability.
LipophilicityMembrane PermeabilityDrug-Likeness
Boiling Point: 3,4,5- vs. 2,4,5-Trimethoxy Regioisomers
The predicted boiling point of 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid is 468.7±45.0 °C, which is 22.2 °C lower than the 490.9±45.0 °C predicted for its 2,4,5-regioisomer. This difference, attributable to altered intermolecular hydrogen-bonding geometries arising from the methoxy substitution pattern, has practical implications for distillation and sublimation-based purification workflows .
Boiling Point: 3,4,5- vs. 2,4,5-RegioisomerCross-study comparable
ΔTb −22.2 °C
Lower thermal stress may benefit purification workflow selection.
Predicted at 760 mmHg; practical distillation context requires verification.
Thermal StabilityPurificationProcess Chemistry
Evidence Dimension
Boiling point (predicted)
Target Compound Data
468.7±45.0 °C at 760 mmHg
Comparator Or Baseline
5-Oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid: 490.9±45.0 °C at 760 mmHg
Quantified Difference
ΔTb = -22.2 °C
Conditions
ACD/Labs Percepta predicted values; 760 mmHg standard pressure
Why This Matters
A 22 °C lower boiling point translates to reduced energy input and lower thermal degradation risk during large-scale purification, a key procurement consideration for process chemistry groups.
Thermal StabilityPurificationProcess Chemistry
Chain-Length: Pentanoic vs. Butanoic Acid Backbone
The pentanoic acid backbone of the target compound provides an additional methylene unit relative to 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid (CAS 5101-00-8), increasing the molecular weight from 268.26 to 282.29. In the broader class of trimethoxyphenyl (TMP)-bearing tubulin inhibitors that bind the colchicine site, the length and flexibility of the linker between the TMP ring and the carboxylic acid anchor point have been shown to modulate antiproliferative potency by more than 10-fold [1]. The target compound's intermediate chain length may offer an optimal balance between rigidity and induced-fit binding that the shorter butanoic analog cannot achieve .
Chain-Length: Pentanoic vs. Butanoic BackboneClass-level inference
ΔMW +14.03 | +1 methylene
Class-level SAR: linker geometry may modulate colchicine-site tubulin binding.
TMP-colchicine site inhibitor literature; direct comparative binding data not available.
4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid: n = 2; MW = 268.26
Quantified Difference
ΔMW = +14.03; Δchain = +1 methylene
Conditions
Class-level SAR: TMP-colchicine site tubulin inhibitor literature
Why This Matters
The additional methylene spacer alters the distance between the TMP pharmacophore and the carboxylic acid group, a parameter known to critically affect tubulin binding affinity in the colchicine-site inhibitor class, guiding analogue selection for medicinal chemistry campaigns.
[1] Li, W., et al. Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. Eur. J. Med. Chem. 2018, 143, 1238–1258. View Source
NCI/DTP Repository Inclusion for Anticancer Screening
The compound is registered under NSC 308807 in the NCI/DTP repository, indicating it met structural novelty and drug-likeness criteria for inclusion in the NCI-60 anticancer screening program . This pre-screening eligibility distinguishes it from regioisomers such as 5-Oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid (CAS 16093-16-6), which lacks an NSC identifier and therefore lacks a comparable NCI-screening pedigree . While the specific NCI-60 screening results for NSC 308807 are not publicly available, the very existence of the NSC number provides a regulatory-curation signal that procurement teams can use to prioritize compounds with a defined screening history over completely uncharacterized alternatives.
NCI-60 results not publicly available; procurement screening signal only.
Anticancer ScreeningNCI-60Procurement Decision
Evidence Dimension
NCI/DTP repository registration status
Target Compound Data
NSC 308807 (registered)
Comparator Or Baseline
5-Oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid: No NSC number
Quantified Difference
NSC number present vs. absent
Conditions
NCI/DTP compound repository records
Why This Matters
An NSC number lowers the barrier to initiating collaborative screening with NCI and provides a traceable chain of custody for biological characterization, reducing procurement risk for translational research programs.
Anticancer ScreeningNCI-60Procurement Decision
Patent Frequency and Synthetic Intermediate Utility
PubChemLite reports 11 patent documents referencing this compound, compared to 0 for the 2,3,4-regioisomer (CAS 16093-16-6) [1]. While the 2,4,5-regioisomer (CAS 92865-60-6) appears in 6 patent documents, the target compound's higher count suggests broader adoption as a synthetic intermediate, particularly in medicinal chemistry patent filings involving 3,4,5-trimethoxybenzoyl-containing scaffolds [2].
Patent FrequencyCross-study comparable
11 patents (target) vs. 0–6 (regioisomers)
Higher patent count may reflect broader synthetic intermediate adoption.
PubChemLite data; correlates with literature-available synthetic routes.
Higher patent frequency correlates with validated synthetic routes, reduced development risk, and greater likelihood of finding literature procedures, making it a safer procurement choice for structure-activity relationship expansion programs.
The 3,4,5-trimethoxyphenyl substitution pattern has been extensively validated as a tubulin colchicine-site pharmacophore [1]. The target compound's pentanoic acid chain length (n=3) provides a linker geometry that, based on class-level SAR, may yield improved binding kinetics relative to the butanoic acid analog (n=2); this is grounded in the quantitative chain-length comparison provided in Evidence Item 3 . Medicinal chemistry groups can procure this compound as a key intermediate for generating libraries of amide, ester, and hydrazide derivatives while leveraging the NCI/NSC pedigree .
Purification-Optimized Intermediate via Thermal Properties
The predicted boiling point of 468.7 °C for the target compound is 22.2 °C lower than that of its 2,4,5-regioisomer , offering operational advantages for vacuum distillation and sublimation purification. Process development teams facing thermal sensitivity constraints should preferentially source the 3,4,5-isomer over the 2,4,5-isomer when purity specifications exceed 98% and thermal degradation is a concern.
Aqueous Assay Compatibility via PSA and LogP Balance
With a PSA of 82 Ų (27.6 Ų higher than the non-methoxylated parent 5-Oxo-5-phenylpentanoic acid) and an ACD/LogP of 1.61, the target compound maintains a favorable balance between aqueous solubility and passive membrane permeability [2]. This profile makes it suitable for cell-free enzymatic assays and cell-based phenotypic screens where the under-functionalized parent would suffer from excessive lipophilicity and non-specific binding .
NCI Screening-Ready Entry for Translational Research
The NSC 308807 designation signals that this compound has passed NCI's structural and drug-likeness filters for anticancer screening. Research groups without independent high-throughput screening infrastructure can collaborate with NCI using this pre-registered entry, avoiding the time and cost of de novo submission. This is a procurement-relevant differentiator from regioisomers lacking NSC identifiers, as documented in Evidence Item 4 .
Application
Selection Property
Validation Focus
Tubulin colchicine-site probe design
Pentanoic acid linker geometry with TMP pharmacophore
Tubulin-binding affinity and chain-length SAR review
Purification workflow development
Predicted boiling point ~22 °C below 2,4,5-regioisomer
Thermal degradation risk and distillation efficiency
Aqueous cell-based and cell-free assays
Balanced PSA (82 Ų) and LogP (1.61) profile
Solubility and non-specific binding in assay media
NCI collaborative screening entry
Pre-registered NSC 308807 designation
NCI submission eligibility and screening-history traceability
[1] Li, W., et al. Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. Eur. J. Med. Chem. 2018, 143, 1238–1258. View Source
[2] Molbase Record for 5-Oxo-5-phenylpentanoic acid, CAS 1501-05-9. Accessed 2026-04-25. View Source
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